3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the pyrrolo[3,4-d][1,2]oxazole core through cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic rings.
Scientific Research Applications
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorophenyl group and aromatic structure.
5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide: Another compound with a fluorophenyl group and heterocyclic elements.
Uniqueness
What sets 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart is its unique combination of multiple aromatic rings and heterocyclic structures, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C27H19FN2O4 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H19FN2O4/c28-18-13-11-17(12-14-18)21-15-16-22(33-21)24-23-25(34-30(24)20-9-5-2-6-10-20)27(32)29(26(23)31)19-7-3-1-4-8-19/h1-16,23-25H |
InChI Key |
BMXLBVHMRKTPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(O5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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